

3-Ethyl-2,2-dimethylheptane molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,2-dimethylheptane**

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An In-depth Technical Guide on 3-Ethyl-2,2-dimethylheptane

This document provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **3-Ethyl-2,2-dimethylheptane**, targeted towards researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

3-Ethyl-2,2-dimethylheptane is a saturated, branched-chain alkane. Its systematic IUPAC name clearly defines its structure: a seven-carbon main chain (heptane) with an ethyl substituent at the third carbon atom and two methyl substituents at the second.

- Molecular Formula: $C_{11}H_{24}$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: **3-Ethyl-2,2-dimethylheptane**[\[1\]](#)
- Synonyms: 2,2-dimethyl-3-ethylheptane[\[2\]](#)[\[4\]](#)
- CAS Number: 61869-03-2[\[1\]](#)[\[5\]](#)

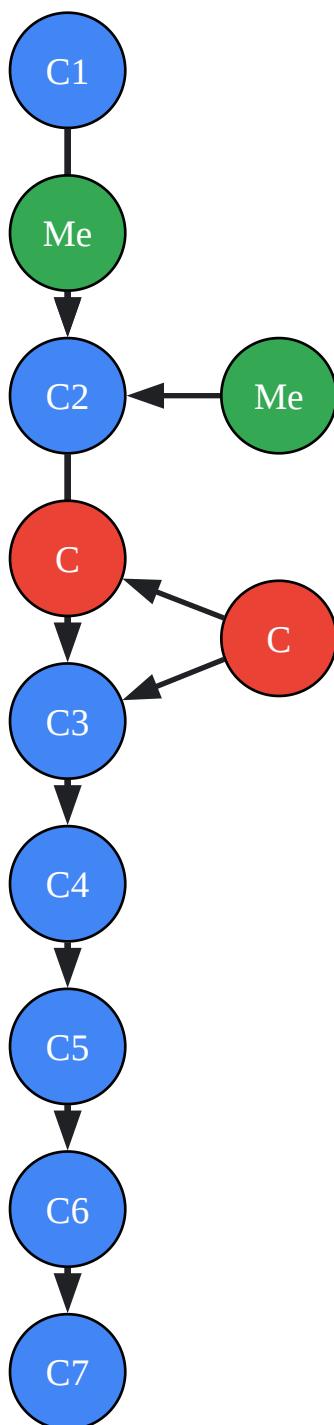
Physicochemical Properties

The following table summarizes key quantitative data for **3-Ethyl-2,2-dimethylheptane**. These properties are crucial for its handling, application in synthesis, and for computational modeling.

Property	Value	Source(s)
Molecular Weight	156.31 g/mol	[1] [2] [3]
Exact Mass	156.188 g/mol	[5]
Boiling Point	176 °C	[4]
Density	0.757 - 0.7596 g/cm ³	[2] [4]
Refractive Index	1.4221	[4]
LogP (Octanol-Water Partition Coefficient)	4.24890	[5]
Melting Point (Estimated)	-57.06 °C	[4]

Molecular Structure and Visualization

The structure of **3-Ethyl-2,2-dimethylheptane** consists of a heptane backbone. The numbering of this carbon chain begins at the end closest to the substituents. This places two methyl groups on the second carbon (C2) and an ethyl group on the third carbon (C3). The presence of a quaternary carbon at the C2 position is a notable feature of this isomer.



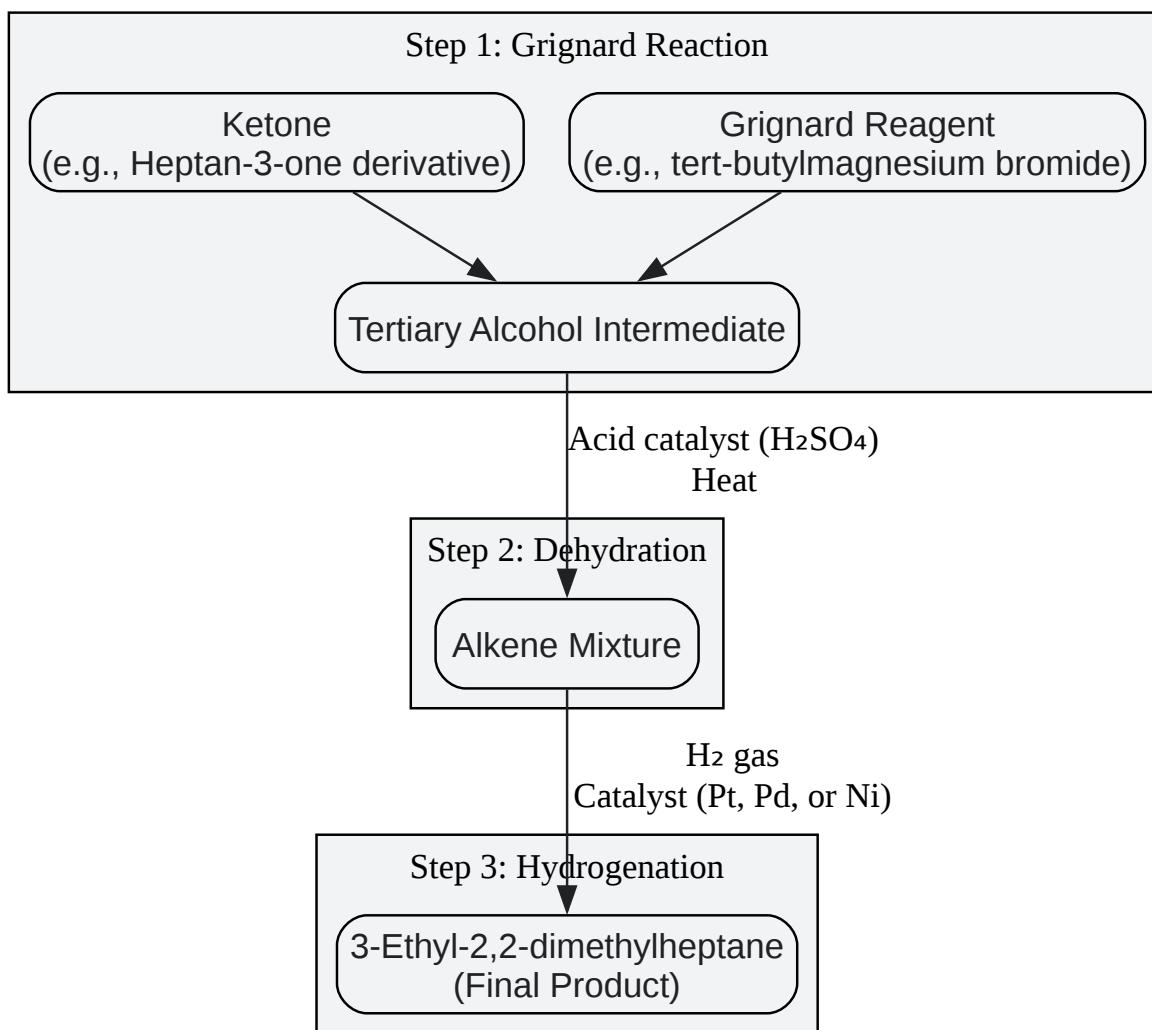
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Caption: Connectivity diagram of **3-Ethyl-2,2-dimethylheptane**.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **3-Ethyl-2,2-dimethylheptane** are not readily available in public domain literature. However, its synthesis can be approached through established methods for creating sterically hindered, branched alkanes. A plausible synthetic pathway is outlined below.

Logical Workflow for Synthesis:



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Caption: A potential synthetic pathway for **3-Ethyl-2,2-dimethylheptane**.

Methodology Overview:

- Formation of a Tertiary Alcohol: A common method involves a Grignard reaction. A ketone with a suitable carbon skeleton would be reacted with an appropriate Grignard reagent to form a tertiary alcohol. For instance, reacting a derivative of heptan-3-one with a tert-butyl Grignard reagent could yield the necessary carbon framework.
- Dehydration to an Alkene: The resultant tertiary alcohol can be dehydrated using a strong acid catalyst (like sulfuric acid) and heat. This elimination reaction would produce a mixture of alkene isomers.
- Catalytic Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation. By reacting the alkenes with hydrogen gas (H_2) over a metal catalyst such as platinum, palladium, or nickel, the carbon-carbon double bonds are reduced to single bonds, yielding the final saturated alkane product, **3-Ethyl-2,2-dimethylheptane**. Purification would likely be achieved through fractional distillation.

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- To cite this document: BenchChem. [3-Ethyl-2,2-dimethylheptane molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14555460#3-ethyl-2-2-dimethylheptane-molecular-structure-and-formula]

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